1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid

Stability Procurement logistics Storage compliance

1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid (CAS 549888-22-4) is a heterocyclic small-molecule building block with molecular formula C10H9N3O2 and molecular weight 203.20 g/mol, combining a pyridin-3-ylmethyl substituent at the N1 position of an imidazole ring bearing a carboxylic acid at the 4-position. The compound is supplied as a solid with a certified purity of 98% (HPLC) and is classified under GHS07 as a warning-level irritant (H302, H315, H319, H335).

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 549888-22-4
Cat. No. B2411705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid
CAS549888-22-4
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=C(N=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H,14,15)
InChIKeyKESASECJJYVMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid (CAS 549888-22-4): Heterocyclic Building Block for Medicinal Chemistry Procurement


1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid (CAS 549888-22-4) is a heterocyclic small-molecule building block with molecular formula C10H9N3O2 and molecular weight 203.20 g/mol, combining a pyridin-3-ylmethyl substituent at the N1 position of an imidazole ring bearing a carboxylic acid at the 4-position . The compound is supplied as a solid with a certified purity of 98% (HPLC) and is classified under GHS07 as a warning-level irritant (H302, H315, H319, H335) . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 494.8±25.0 °C at 760 mmHg, flash point of 253.1±23.2 °C, and a computed LogP of 0.58 . It serves as a versatile small-molecule scaffold for amide coupling, esterification, and library synthesis in drug discovery programs .

Why 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid Cannot Be Interchanged with In-Class Analogs Without Quantitative Justification


Within the C10H9N3O2 imidazole-carboxylic acid isomeric family, the position of the pyridinylmethyl attachment (2-, 3-, or 4-pyridyl), the carboxylic acid regioisomerism (4-COOH vs. 5-COOH), and even the choice of aryl substituent (pyridinyl vs. benzyl) each generate distinct pharmacophoric and physicochemical profiles. The imidazole-4-carboxylic acid scaffold has established precedent as a core for anti-tuberculosis agents with MIC values sensitive to ring-substitution patterns [1], while the pyridin-3-ylmethyl moiety has been independently validated as an excellent pharmacophore for CDK2 inhibitor development, with the most potent derivative (compound 5b) achieving IC50 = 21 nM [2]. Substituting the 3-pyridyl regioisomer for the 2- or 4-pyridyl analog alters hydrogen-bonding geometry at the pyridine nitrogen, which computational docking shows directly impacts target binding [2]. Furthermore, the 4-carboxylic acid position provides the standard amide-coupling handle utilized across imidazole-based medicinal chemistry programs, whereas the 5-COOH isomer may exhibit altered reactivity due to adjacency to the N3 imidazole nitrogen. These differences are quantifiable in procurement specifications (storage conditions, pricing, purity) and in predicted ADME properties, making generic interchange scientifically indefensible without side-by-side validation.

Quantitative Differentiation Evidence for 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid (CAS 549888-22-4) Versus Closest Analogs


Storage Condition Advantage: Room Temperature Stability vs. Refrigerated 5-Carboxylic Acid Isomer

The target compound (4-COOH isomer) is specified for long-term storage at room temperature, whereas its direct regioisomer, 1-(pyridin-3-ylmethyl)-1H-imidazole-5-carboxylic acid (CAS 1439902-35-8), requires storage at 2–8°C in sealed containers protected from moisture and light . This difference eliminates cold-chain logistics costs and reduces the risk of freeze-thaw degradation during repeated sampling in combinatorial chemistry workflows.

Stability Procurement logistics Storage compliance

Procurement Cost Efficiency: ~52% Lower Price Per Gram vs. 4-Pyridyl Regioisomer from Same Supplier

From the same European supplier (Fluorochem), the target 3-pyridylmethyl-4-carboxylic acid isomer is priced at £478 per gram, compared to £990 per gram for the 4-pyridylmethyl-4-carboxylic acid isomer (CAS 1368538-90-2, Product Code F096766) . This represents a 52% cost reduction per gram for the 3-pyridyl regioisomer at identical purity specification (98%). The 5-carboxylic acid isomer (CAS 1439902-35-8) is priced at approximately ¥9,152/1g via Fluorochem's Chinese distribution channel, further reinforcing the economic advantage of the target compound .

Cost efficiency Vendor comparison Procurement optimization

Pharmacophoric Validation: Pyridin-3-ylmethyl Moiety as a Privileged CDK2 Inhibitor Pharmacophore

The pyridin-3-ylmethyl substituent present in the target compound has been independently validated as an excellent pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibitor development. In a scaffold-hopping study of 3H-imidazole[4,5-c]pyridine derivatives, the most potent compound (5b) bearing a pyridin-3-ylmethyl moiety achieved CDK2 IC50 = 21 nM with anti-proliferative activity against HL60, A549, and HCT116 cancer cell lines, and molecular docking confirmed that the pyridin-3-ylmethyl group engages key binding interactions within the CDK2 ATP-binding pocket [1]. By contrast, the 2-pyridyl and 4-pyridyl regioisomers orient the pyridine nitrogen differently, altering hydrogen-bond geometry with kinase hinge residues—a distinction confirmed computationally [1]. While the target compound itself has not been directly assayed against CDK2, it provides the identical pyridin-3-ylmethyl-imidazole pharmacophoric core with a synthetically tractable 4-COOH handle for diversification.

CDK2 inhibition Pharmacophore Kinase drug discovery Cancer

4-Carboxylic Acid Positional Advantage: Established Scaffold for Biologically Active Amide Derivatives

The imidazole-4-carboxylic acid scaffold (as opposed to the 5-carboxylic acid isomer) is the established core in multiple medicinal chemistry programs with demonstrated biological activity. Ring-substituted 1H-imidazole-4-carboxylic acid ethyl ester derivatives have shown >90% inhibition of drug-sensitive M. tuberculosis H37Rv at concentrations below 6.25 µg/mL, with lead compounds achieving MIC values of 25.0 µg/mL against drug-resistant strains [1]. In a separate program, 1-phenylimidazole-4-carboxylic acid derivatives achieved XOR inhibitory IC50 values of 7.2–8.0 nM, comparable to the clinical benchmark febuxostat (IC50 = 7.0 nM) [2]. The 5-carboxylic acid isomer (CAS 1439902-35-8) lacks this established SAR pedigree in the peer-reviewed literature. The 4-COOH position benefits from well-precedented amide coupling protocols (HATU, HCTU, PyClock) for rapid diversification [1], whereas the 5-COOH group adjacent to the imidazole N3 may exhibit altered reactivity due to intramolecular hydrogen bonding with the ring nitrogen.

Amide coupling Anti-tuberculosis XOR inhibition SAR

Predicted Lipophilicity Differentiation: Lower Computed LogP vs. 2-Pyridyl and 4-Pyridyl Regioisomers

The target compound exhibits a computed LogP of 0.58 (Chemsrc/ACD/Labs prediction) , which is numerically lower than the LogP of 1.0246 reported for the 2-pyridylmethyl-4-carboxylic acid isomer (CAS 1368952-41-3) and the 4-pyridylmethyl-4-carboxylic acid isomer (CAS 1368538-90-2) from a different prediction platform (leyan.com). While these values derive from different computational methods and cannot be treated as a rigorous head-to-head comparison, the directionally lower LogP suggests the 3-pyridyl regioisomer may offer modestly improved aqueous solubility—a desirable property for fragment-based screening and in vitro assay compatibility. All three isomers share identical TPSA (68.01 Ų), H-bond acceptor count (4), H-bond donor count (1), and rotatable bond count (3), meaning the LogP difference is the primary predicted ADME differentiator among the pyridinylmethyl regioisomers .

Lipophilicity LogP ADME prediction Drug-likeness

Highest-Value Application Scenarios for 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid (CAS 549888-22-4) Based on Quantitative Evidence


CDK2-Targeted Kinase Inhibitor Fragment Growing and Lead Optimization

The pyridin-3-ylmethyl moiety has been independently validated as an excellent pharmacophore for CDK2 inhibitor binding (IC50 = 21 nM for optimized derivative 5b) [1]. The target compound provides this privileged fragment with a 4-carboxylic acid handle for rapid amide coupling diversification. Medicinal chemistry teams can use this scaffold to generate focused amide libraries for CDK2 SAR exploration, leveraging the compound's room-temperature storage stability to maintain library integrity during iterative synthesis cycles. The validated pharmacophore origin of the pyridin-3-ylmethyl group reduces the number of design iterations required to achieve potent CDK2 inhibition compared to starting from an untested pyridinylmethyl regioisomer.

Cost-Constrained Academic Hit-to-Lead Programs Requiring Gram-Scale Building Blocks

At £478/g from Fluorochem , this compound is approximately 52% less expensive per gram than the 4-pyridylmethyl isomer (£990/g) from the same supplier at equivalent purity grade. For academic laboratories operating under fixed reagent budgets, this cost differential enables the synthesis of roughly twice as many amide analogs per gram of starting material, directly increasing the chemical space that can be explored within a given funding cycle. The room-temperature storage specification further eliminates the need for laboratory refrigerator space allocation, simplifying inventory management in shared academic facilities .

Anti-Tuberculosis Drug Discovery Leveraging the Imidazole-4-Carboxylic Acid Scaffold

The imidazole-4-carboxylic acid core has established anti-tuberculosis activity, with ring-substituted derivatives achieving >90% inhibition of drug-sensitive M. tuberculosis H37Rv at concentrations below 6.25 µg/mL and MIC values of 25.0 µg/mL against drug-resistant strains [2]. The target compound combines this validated anti-TB scaffold with a pyridin-3-ylmethyl N1 substituent, offering a novel substitution pattern for SAR expansion. Researchers can use the 4-COOH handle for amide or ester diversification while retaining the imidazole core that has demonstrated translational potential in the anti-TB field.

Fragment-Based Screening Libraries with Favorable Physicochemical Properties

With a molecular weight of 203.20 g/mol, TPSA of 68.01 Ų, 4 H-bond acceptors, 1 H-bond donor, and a directionally lower predicted LogP (0.58 by Chemsrc vs. 1.0246 for regioisomeric analogs) , the target compound satisfies fragment-like physicochemical criteria. Its balanced polarity profile and the pyridin-3-ylmethyl pharmacophore make it suitable for inclusion in diverse fragment screening libraries targeting kinases, oxidoreductases, or protein-protein interaction interfaces where imidazole-containing fragments have demonstrated hit-finding success [1][2].

Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.